molecular formula C10H11NO4 B13881919 Benzyl 2-nitropropanoate CAS No. 3017-54-7

Benzyl 2-nitropropanoate

Cat. No.: B13881919
CAS No.: 3017-54-7
M. Wt: 209.20 g/mol
InChI Key: UZGAKBKVMZGWGE-UHFFFAOYSA-N
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Description

Benzyl 2-nitropropanoate is an organic compound belonging to the class of nitroalkanes Nitroalkanes are known for their extensive use in the chemical industry as solvents, fuels, and intermediates in the synthesis of various compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-nitropropanoate typically involves the nitration of benzyl propanoate. One common method is the reaction of benzyl propanoate with nitric acid in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the selective nitration of the propanoate group.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-nitropropanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitrobenzyl derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products:

    Oxidation: Nitrobenzyl alcohols or aldehydes.

    Reduction: Benzylamine derivatives.

    Substitution: Benzyl ethers or benzylamines.

Scientific Research Applications

Benzyl 2-nitropropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving nitroalkanes.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl 2-nitropropanoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes and other proteins, affecting their function. The compound’s ability to undergo nucleophilic substitution also allows it to modify biomolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • Nitromethane
  • Nitroethane
  • 1-nitropropane
  • 2-nitropropane

Comparison: Benzyl 2-nitropropanoate is unique due to its benzyl group, which imparts distinct chemical properties compared to other nitroalkanes. The presence of the benzyl group allows for additional reactivity, particularly in substitution reactions. This makes this compound a valuable compound in organic synthesis, offering versatility that simpler nitroalkanes may lack.

Properties

CAS No.

3017-54-7

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

benzyl 2-nitropropanoate

InChI

InChI=1S/C10H11NO4/c1-8(11(13)14)10(12)15-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

UZGAKBKVMZGWGE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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